

N-butyl-5-(2-fluorophenoxy)pentan-1-amine

IUPAC name

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Compound of Interest

Compound Name: *N-butyl-5-(2-fluorophenoxy)pentan-1-amine*

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An In-depth Technical Guide to **N-butyl-5-(2-fluorophenoxy)pentan-1-amine**

IUPAC Name: **N-butyl-5-(2-fluorophenoxy)pentan-1-amine**

This technical guide provides a comprehensive overview of **N-butyl-5-(2-fluorophenoxy)pentan-1-amine**, detailing its synthesis, potential biological activities, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

While specific experimentally determined physicochemical data for **N-butyl-5-(2-fluorophenoxy)pentan-1-amine** is not readily available in the public domain, the following table presents computed properties for structurally related compounds to provide an estimation.

Property	N-butyl-N-ethylpentan-1-amine	N-butylpentan-2-amine	Pentylamine	N-Butylbenzylamine
Molecular Weight	171.32 g/mol [1]	143.27 g/mol [2]	87.16 g/mol [3]	163.26 g/mol [4]
XLogP3	3.7[1]	2.7	Not Available	2.7
Hydrogen Bond Donor Count	0[1]	1[2]	2[3]	1[4]
Hydrogen Bond Acceptor Count	1[1]	1[2]	1[3]	1[4]
Rotatable Bond Count	7[1]	6[2]	3[3]	5[4]
Exact Mass	171.19870 g/mol [1]	143.16740 g/mol [2]	87.10480 g/mol [3]	163.13610 g/mol [4]
Topological Polar Surface Area	3.2 Å ² [1]	12.0 Å ²	26.0 Å ²	12.0 Å ²

Synthesis and Experimental Protocols

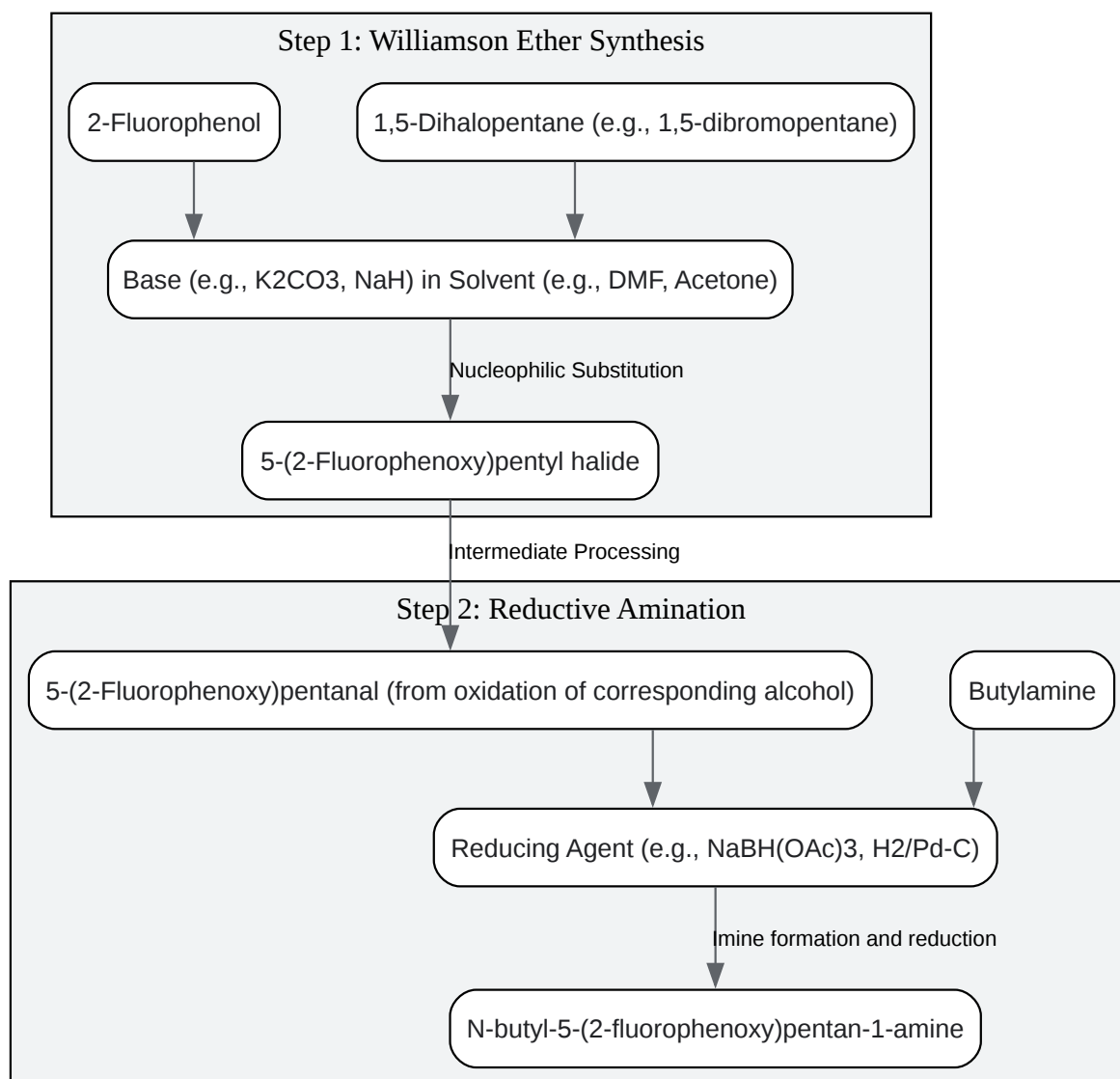
The synthesis of **N-butyl-5-(2-fluorophenoxy)pentan-1-amine** can be achieved through a multi-step process, generally involving the formation of the ether linkage followed by the introduction of the secondary amine. While a specific detailed protocol for this exact molecule is not publicly documented, the following sections outline established methodologies for synthesizing analogous compounds.[5]

General Synthetic Approach

A common strategy involves two key transformations:

- Williamson Ether Synthesis: To form the 5-(2-fluorophenoxy)pentyl intermediate.
- Reductive Amination: To introduce the N-butylamine moiety.

Below is a logical workflow for the synthesis.



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Caption: General synthetic workflow for **N-butyl-5-(2-fluorophenoxy)pentan-1-amine**.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar chemical transformations and should be adapted and optimized for the specific synthesis of **N-butyl-5-(2-**

fluorophenoxy)pentan-1-amine.

Step 1: Synthesis of 1-bromo-5-(2-fluorophenoxy)pentane

- To a stirred solution of 2-fluorophenol (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
- Add 1,5-dibromopentane (1.2 eq) to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter off the solid salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-bromo-5-(2-fluorophenoxy)pentane.

Step 2: Synthesis of **N-butyl-5-(2-fluorophenoxy)pentan-1-amine**

- In a round-bottom flask, dissolve 1-bromo-5-(2-fluorophenoxy)pentane (1.0 eq) in a suitable solvent like acetonitrile.
- Add butylamine (2.0-3.0 eq) and a base such as potassium carbonate (2.0 eq).
- Heat the mixture to reflux and monitor by TLC.
- Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to obtain **N-butyl-5-(2-fluorophenoxy)pentan-1-amine**.

An alternative for Step 2 is reductive amination of 5-(2-fluorophenoxy)pentanal with butylamine using a reducing agent like sodium triacetoxyborohydride.[6][7]

Potential Biological Activity and Signaling Pathways

While no specific biological data for **N-butyl-5-(2-fluorophenoxy)pentan-1-amine** has been published, the chemical scaffold of phenoxyalkylamines is known to interact with various biological targets, particularly neurotransmitter receptors.[8][9]

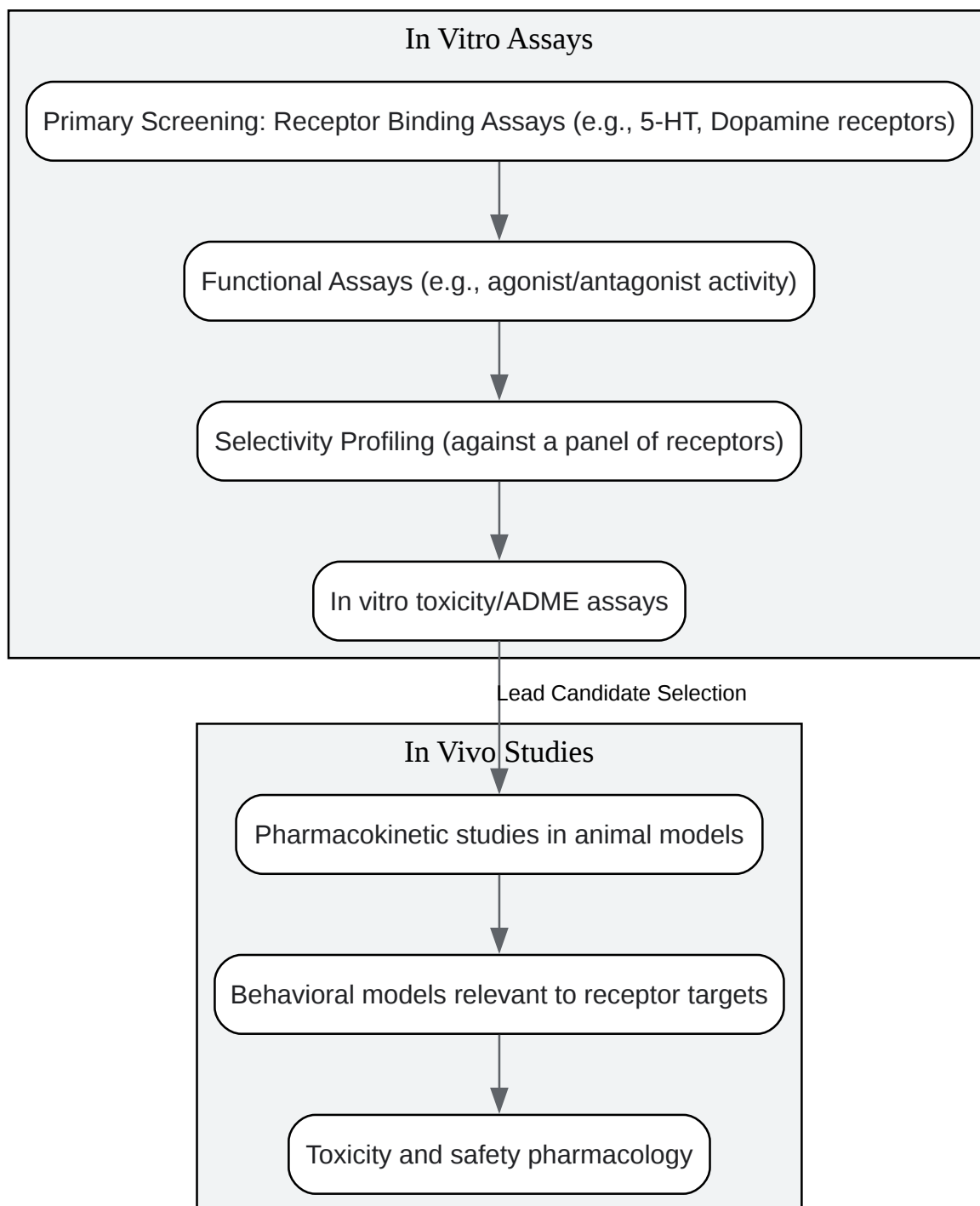
Potential Targets: Serotonin and Dopamine Receptors

Derivatives of phenoxyalkylamines have shown affinity for both serotonin (5-HT) and dopamine (D2) receptors.[8][9] The nature and position of substituents on the aromatic ring and the length of the alkyl chain can influence the binding affinity and selectivity. For instance, some studies on related compounds have explored their potential as 5-HT₂ receptor antagonists or dual 5-HT₂/D₂ antagonists.[8][9]

The interaction with these receptors suggests potential applications in neuroscience, particularly in the development of treatments for disorders involving serotonergic and dopaminergic signaling.

Hypothetical Screening Workflow

A typical workflow to assess the biological activity of a novel compound like **N-butyl-5-(2-fluorophenoxy)pentan-1-amine** would involve a series of in vitro and in vivo assays.



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Caption: A hypothetical experimental workflow for evaluating the biological activity of **N-butyl-5-(2-fluorophenoxy)pentan-1-amine**.

Conclusion

N-butyl-5-(2-fluorophenoxy)pentan-1-amine is a compound of interest within the broader class of phenoxyalkylamines. While specific experimental data for this molecule is scarce in publicly available literature, established synthetic routes for analogous compounds provide a clear path for its preparation. Based on the known pharmacology of related structures, this compound warrants investigation for its potential activity at serotonin and dopamine receptors. Further research is required to synthesize, characterize, and evaluate the biological profile of **N-butyl-5-(2-fluorophenoxy)pentan-1-amine** to determine its potential as a lead compound in drug discovery.

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